molecular formula C28H29N9 B383047 4-(2,2-bis(1-(p-tolyl)-1H-tetrazol-5-yl)vinyl)-N,N-diethylaniline CAS No. 326008-41-7

4-(2,2-bis(1-(p-tolyl)-1H-tetrazol-5-yl)vinyl)-N,N-diethylaniline

Cat. No.: B383047
CAS No.: 326008-41-7
M. Wt: 491.6g/mol
InChI Key: MRINYYMELJKLED-UHFFFAOYSA-N
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Description

4-(2,2-bis(1-(p-tolyl)-1H-tetrazol-5-yl)vinyl)-N,N-diethylaniline is a complex organic compound characterized by its unique structure, which includes tetrazole rings and a vinyl group

Preparation Methods

The synthesis of 4-(2,2-bis(1-(p-tolyl)-1H-tetrazol-5-yl)vinyl)-N,N-diethylaniline typically involves multi-step organic reactions. One common synthetic route includes the reaction of p-tolylacetylene with diphenyl diselenide and benzoyl peroxide in benzene under atmospheric conditions . This process results in the formation of a geminal diseleno-substituted alkene, which can then be further modified to introduce the tetrazole rings and the diethylaniline moiety.

Chemical Reactions Analysis

4-(2,2-bis(1-(p-tolyl)-1H-tetrazol-5-yl)vinyl)-N,N-diethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as benzoyl peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The tetrazole rings and vinyl group can participate in substitution reactions with various nucleophiles or electrophiles, leading to a wide range of substituted products.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The tetrazole rings in the compound are known for their bioisosteric properties, making it useful in the design of biologically active molecules.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(2,2-bis(1-(p-tolyl)-1H-tetrazol-5-yl)vinyl)-N,N-diethylaniline involves its interaction with molecular targets through its tetrazole rings and vinyl group. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in various chemical reactions, thereby influencing biological pathways and chemical processes.

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 4-(2,2-bis(1-(p-tolyl)-1H-tetrazol-5-yl)vinyl)-N,N-diethylaniline lies in its combination of tetrazole rings and a vinyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[2,2-bis[1-(4-methylphenyl)tetrazol-5-yl]ethenyl]-N,N-diethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N9/c1-5-35(6-2)23-17-11-22(12-18-23)19-26(27-29-31-33-36(27)24-13-7-20(3)8-14-24)28-30-32-34-37(28)25-15-9-21(4)10-16-25/h7-19H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRINYYMELJKLED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C2=NN=NN2C3=CC=C(C=C3)C)C4=NN=NN4C5=CC=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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